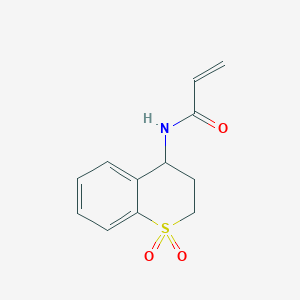![molecular formula C13H16O3 B2769038 2-[(4-烯丙基-2-甲氧基苯氧基)甲基]环氧乙烷 CAS No. 36014-34-3](/img/structure/B2769038.png)
2-[(4-烯丙基-2-甲氧基苯氧基)甲基]环氧乙烷
描述
“2-[(4-Allyl-2-methoxyphenoxy)methyl]oxirane” is a chemical compound with the molecular formula C13H16O3 and a molecular weight of 220.26400 . It is also known by other names such as “3-(4-allyl-2-methoxyphenoxy)propylene 1,2-oxide”, “4-allyl-2-methoxyphenyl glycidyl ether”, and “4-allyl-1-(2,3-epoxy-propoxy)-2-methoxy-benzene” among others .
Molecular Structure Analysis
The molecular structure of “2-[(4-Allyl-2-methoxyphenoxy)methyl]oxirane” consists of 13 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The exact mass is 220.11000 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(4-Allyl-2-methoxyphenoxy)methyl]oxirane” are not fully available. The Polar Surface Area (PSA) is 30.99000 and the LogP is 2.20130 .科学研究应用
合成与生物活性
- 杀菌活性:一项研究描述了丁香酚氟代三唑衍生物的合成,包括 (±)-2-((4-烯丙基-2-甲氧基苯氧基)甲基)环氧化物,并评估了它们的杀菌活性。该化合物显示出进一步结构修饰的潜力,旨在增强杀菌活性 (Lima 等人,2022)。
化学合成
羟基化代谢物的合成:研究了奥普萘洛尔的代谢芳香族羟基化,其中涉及异构环甲氧基奥普萘醇的合成,使用涉及 O-烯丙基化和环氧丙烷后续反应的过程,得到 4'- 和 5'- 羟基奥普萘醇等产物 (Nelson 和 Burke,1979)。
杀虫活性:评估了丁香酚衍生物,包括通过环氧化条件合成的衍生物,对昆虫细胞活力的影响。这些化合物,包括环氧化物衍生物,对昆虫细胞表现出有希望的毒性,表明作为半合成杀虫剂的潜在用途 (Fernandes 等人,2020)。
聚合物合成:该化合物参与具有特定结构和电化学性质的聚合物的合成,例如聚(羟甲基化-3,4-乙撑二氧噻吩)(PEDOT-MeOH)的电合成 (Zhang 等人,2014)。
与胺的反应:涉及 2-(4-烯丙基-2-甲氧基苯氧基)乙酸甲酯与金刚烷-2-胺和(金刚烷-1-基)甲胺反应的研究证明了目标酰胺和抗氨解丁酯的形成 (Novakov 等人,2017)。
抗癌活性
- 乳腺癌细胞:合成和评估丁香酚衍生物,包括 2-[(4-烯丙基-2-甲氧基苯氧基)甲基]环氧化物,针对乳腺癌细胞的抗癌活性,证明了有希望的细胞毒性作用。这表明丁香酚衍生物在癌症治疗中的潜力 (Alam,2022)。
其他应用
氧化和聚合研究:环氧化合物研究包括它们在氧化反应、聚合过程和各种有机化合物的合成中的作用,用于材料科学和制药中的潜在应用。这包括对烯烃环氧化和开环聚合反应的研究 (Clerici 和 Ingallina,1993)。
对醌甲醚的研究:对 4-烷基-2-甲氧基苯酚(包括 2-[(4-烯丙基-2-甲氧基苯氧基)甲基]环氧化物)的相对细胞毒性的研究显示了醌甲醚的形成和反应性的见解,与理解细胞毒性机制相关 (Thompson 等人,1995)。
属性
IUPAC Name |
2-[(2-methoxy-4-prop-2-enylphenoxy)methyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-3-4-10-5-6-12(13(7-10)14-2)16-9-11-8-15-11/h3,5-7,11H,1,4,8-9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJPDBDQSBKEOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCC2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(2-methylphenyl)acetamide](/img/structure/B2768956.png)
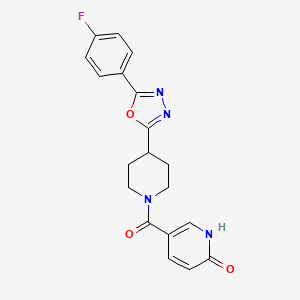
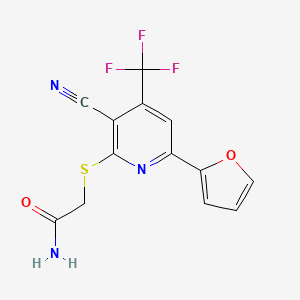
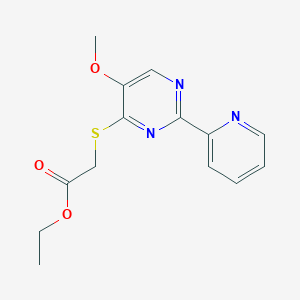
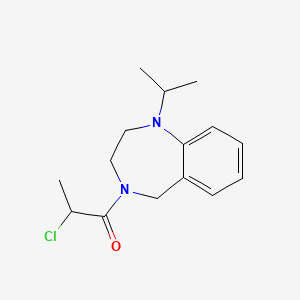
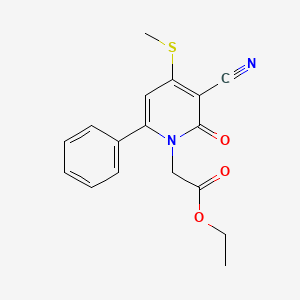
![N-(2,4-dimethoxyphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2768966.png)
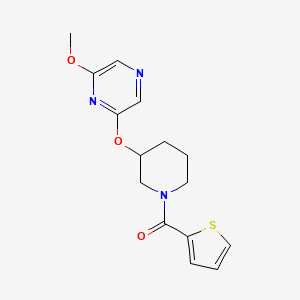

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide](/img/structure/B2768970.png)
![8-Benzyl-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B2768972.png)

